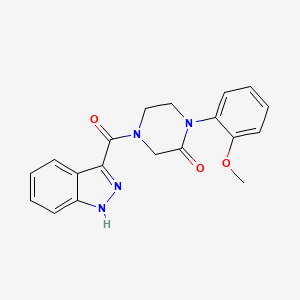

![molecular formula C18H26N4O2 B5536809 3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide, a pyrazole derivative, is of significant interest in the field of medicinal chemistry due to its structural complexity and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, although this analysis will focus on the chemical aspects excluding drug use and side effects.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization reactions of hydrazines with appropriate diketones or β-dicarbonyl compounds. For instance, Tamura et al. (1973) describe the synthesis and thermal reaction of related compounds leading to the formation of pyrazolo[1,5-a]pyridines and isoxazoles, showcasing the versatility of pyrazole synthesis techniques (Tamura, Miki, Sumida, & Ikeda, 1973).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives often includes planar ring systems, facilitating interactions with biological targets. Rodier et al. (1994) explored the crystal structure of a related pyrazole compound, highlighting the planarity of the pyrazole ring and its substituents, which is crucial for understanding the compound's reactivity and interaction potential (Rodier, Belaissaoui, Morpain, & Laude, 1994).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclization, N-alkylation, and substitution, which significantly influence their chemical properties. For example, Hanzlowsky et al. (2003) report on the regioselective synthesis of ethyl pyrazolecarboxylates, demonstrating the compound's reactivity towards different nucleophiles and the impact of substituents on its chemical behavior (Hanzlowsky, Jelencic, Rečnik, Svete, Golobič, & Stanovnik, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's applications in chemical synthesis and potential use in materials science. The work by Kumara et al. (2018) on a novel pyrazole derivative provides insight into the compound's thermal stability and crystal packing, which are essential for its handling and storage (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential for further functionalization. The synthesis and reactivity studies by Rahmouni et al. (2014) on isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives provide valuable insights into the reactivity and potential chemical modifications of pyrazole derivatives (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Scientific Research Applications

Synthesis and Thermal Reaction Studies

Research in the synthesis and thermal reaction of related heterocyclic compounds demonstrates the formation of pyrazolo[1,5-a]pyridines and isoxazoles through specific reactions. For example, Tamura et al. (1973) explored the preparation of 2,2-diacyl-N-(1-pyridinio)vinylaminides and their refluxing in xylene, which afforded ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. This study underscores the thermal lability of certain vinylaminides, leading to the generation of isoxazole derivatives in high yields, highlighting the intricate pathways in synthesizing complex heterocyclic structures (Tamura, Y., Miki*, Y., Sumida, Y., & Ikeda, M., 1973).

Characterization and Cytotoxicity of Pyrazole Derivatives

In the realm of medicinal chemistry, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further processed them into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new therapeutic agents and understanding the structure-activity relationships within heterocyclic compounds (Hassan, A. S., Hafez, T., & Osman, S. A., 2014).

Novel Compounds for Hypertensive Activity

Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety. The study aimed at developing compounds expected to exhibit enhanced hypertensive activity, showcasing the potential of such chemical structures in contributing to cardiovascular drug discovery (Kumar, N. & Mashelker, U. C., 2007).

Antiallergic Activity of Pyridine Derivatives

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrating significant antiallergic activity in rats. This research highlights the potential of such compounds in developing new antiallergic medications, with certain derivatives showing potency significantly greater than existing treatments like disodium cromoglycate (Nohara, A., Ishiguro, T., Ukawa, K., Sugihara, H., Maki, Y., & Sanno, Y., 1985).

properties

IUPAC Name |

N-(2-methoxy-1-pyridin-2-ylethyl)-N,2-dimethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-13(2)10-14-11-16(22(4)20-14)18(23)21(3)17(12-24-5)15-8-6-7-9-19-15/h6-9,11,13,17H,10,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEOVHNIWKUMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)C(=O)N(C)C(COC)C2=CC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

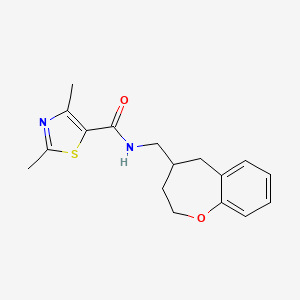

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)